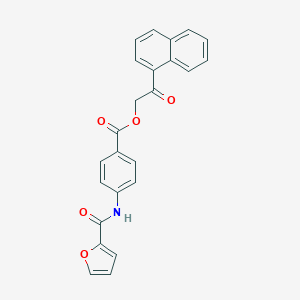![molecular formula C20H15Cl2NO2 B338201 2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE](/img/structure/B338201.png)
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE is an organic compound with a complex structure that includes both aromatic and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE typically involves the reaction of 3,4-dichlorobenzyl chloride with N-phenylbenzamide in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or toluene and a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- Miconazole Related Compound F (1-{2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole) [5][5]
Uniqueness
2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H15Cl2NO2 |
|---|---|
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)methoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C20H15Cl2NO2/c21-17-11-10-14(12-18(17)22)13-25-19-9-5-4-8-16(19)20(24)23-15-6-2-1-3-7-15/h1-12H,13H2,(H,23,24) |
Clé InChI |
SZRSKQQXIPXACV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,3-Dimethyl-2-oxobutyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B338135.png)

![N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-2-oxoethoxy]benzamide](/img/structure/B338140.png)

